Welcome to the BenchChem Online Store!
molecular formula C12H16N2 B8406600 3-Methyl-N-propyl-1H-indol-1-amine CAS No. 850450-01-0

3-Methyl-N-propyl-1H-indol-1-amine

Cat. No. B8406600
M. Wt: 188.27 g/mol
InChI Key: NTHVHTLKYPSCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112682B2

Procedure details

Prepare a solution of sodium borohydride (4.54 kg, 120 mol) in 38 kg of NMP. Add to this solution, a solution of 3-methyl-N-(propylidene)-1H-indol-1-amine (38.6 kg, 190 mol) in 78 kg of n-heptane. Prepare a solution of 6.8 kg (120 mol) glacial acetic acid in 32 kg n-heptane. Add the acetic acid solution over a period of about 30 min at 30° C. to the sodium borohydride solution using a pump. Immediately hydrogen evolution occurs. Rinse the pump with 3 kg n-heptane and add the rinse to the reaction mixture. Stir the reaction mixture at 30° C. until completion of the reaction (˜1 h). The reaction mixture is then worked-up by adding 76 L water. No or only minimal foaming is observed during the addition of water. Stir the mixture over night and separate the phases. Add 2.82 kg HCl (30%) and 4.75 kg water to the n-heptane phase, check the pH, if the pH is above 1, add more HCl. Heat this mixture to 75° C. internal temperature for ˜2 h. Cool the mixture to 25° C. in order to control the evolution of hydrogen. If no more residual hydrogen is evolved, adjust pH level to 7, add additional 30 kg water, separate the phases and wash the n-Heptane phase twice with 37 kg water. Evaporate the n-heptane phase to dryness. This results in 37.5 kg 3-methyl-N-propyl-1H-indol-1-amine (98%) as a brown liquid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
76 L
Type
solvent
Reaction Step Two
Quantity
4.54 kg
Type
reactant
Reaction Step Three
Name
Quantity
38 kg
Type
solvent
Reaction Step Three
Name
3-methyl-N-(propylidene)-1H-indol-1-amine
Quantity
38.6 kg
Type
reactant
Reaction Step Four
Quantity
6.8 kg
Type
reactant
Reaction Step Five
Quantity
32 kg
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
78 kg
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([N:13]=[CH:14][CH2:15][CH3:16])[CH:5]=1.C(O)(=O)C.[H][H]>CN1C(=O)CCC1.CCCCCCC.O>[CH3:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([NH:13][CH2:14][CH2:15][CH3:16])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
76 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.54 kg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
38 kg
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
3-methyl-N-(propylidene)-1H-indol-1-amine
Quantity
38.6 kg
Type
reactant
Smiles
CC1=CN(C2=CC=CC=C12)N=CCC
Step Five
Name
Quantity
6.8 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
32 kg
Type
solvent
Smiles
CCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
78 kg
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add to this solution
WASH
Type
WASH
Details
Rinse the pump with 3 kg n-heptane
ADDITION
Type
ADDITION
Details
add the
WASH
Type
WASH
Details
rinse to the reaction mixture
CUSTOM
Type
CUSTOM
Details
until completion of the reaction (˜1 h)
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir the mixture over night
CUSTOM
Type
CUSTOM
Details
separate the phases
ADDITION
Type
ADDITION
Details
Add 2.82 kg HCl (30%) and 4.75 kg water to the n-heptane phase
ADDITION
Type
ADDITION
Details
if the pH is above 1, add more HCl
TEMPERATURE
Type
TEMPERATURE
Details
Heat this mixture to 75° C. internal temperature for ˜2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 25° C. in order
ADDITION
Type
ADDITION
Details
add additional 30 kg water
CUSTOM
Type
CUSTOM
Details
separate the phases
WASH
Type
WASH
Details
wash the n-Heptane phase twice with 37 kg water
CUSTOM
Type
CUSTOM
Details
Evaporate the n-heptane phase to dryness
CUSTOM
Type
CUSTOM
Details
This results in 37.5 kg 3-methyl-N-propyl-1H-indol-1-amine (98%) as a brown liquid

Outcomes

Product
Name
Type
Smiles
CC1=CN(C2=CC=CC=C12)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.